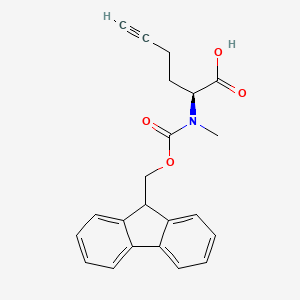

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)hex-5-ynoic acid

Beschreibung

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)hex-5-ynoic acid is a synthetic unnatural amino acid derivative featuring three critical structural elements:

- Fmoc (9-fluorenylmethoxycarbonyl) protecting group: A widely used temporary protecting group in solid-phase peptide synthesis (SPPS) due to its stability under basic conditions and ease of removal with piperidine .

- Methylamino substitution: A methyl group attached to the α-amino group, introducing steric hindrance that may influence peptide chain assembly or interaction with biological targets.

- Hex-5-ynoic acid backbone: A six-carbon chain with a terminal alkyne at position 5, enabling bioorthogonal reactions (e.g., click chemistry) for conjugation or labeling applications.

The alkyne functionality distinguishes it from similar Fmoc-amino acids, offering unique reactivity in drug discovery and bioconjugation.

Eigenschaften

Molekularformel |

C22H21NO4 |

|---|---|

Molekulargewicht |

363.4 g/mol |

IUPAC-Name |

(2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]hex-5-ynoic acid |

InChI |

InChI=1S/C22H21NO4/c1-3-4-13-20(21(24)25)23(2)22(26)27-14-19-17-11-7-5-9-15(17)16-10-6-8-12-18(16)19/h1,5-12,19-20H,4,13-14H2,2H3,(H,24,25)/t20-/m0/s1 |

InChI-Schlüssel |

RPQONGHJGZASRM-FQEVSTJZSA-N |

Isomerische SMILES |

CN([C@@H](CCC#C)C(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Kanonische SMILES |

CN(C(CCC#C)C(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Resin Loading and Temporary Protection

The 2-CTC resin serves as a temporary protecting group for the carboxylic acid moiety during synthesis. The hex-5-ynoic acid backbone is first anchored to the resin via its carboxyl group under mild acidic conditions (dichloromethane, 0°C), achieving >90% loading efficiency. Subsequent Fmoc protection of the α-amino group ensures orthogonal protection, critical for stepwise elongation.

N-Methylation via Alkylation

The methylation of the amino group employs dimethyl sulfate or methyl iodide in the presence of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). For sterically hindered substrates like hex-5-ynoic acid derivatives, methyl iodide proves superior, yielding 85–92% methylation efficiency compared to 70–75% with dimethyl sulfate. The reaction proceeds via nucleophilic attack on the electrophilic methylating agent, facilitated by the electron-withdrawing o-nitrobenzenesulfonyl (o-NBS) group.

Cleavage and Final Deprotection

Cleavage from the resin is achieved using 1% trifluoroacetic acid (TFA) in dichloromethane, preserving acid-labile groups. Final purification via reversed-phase HPLC isolates the (S)-enantiomer with >99% enantiomeric excess (ee).

Solution-Phase Dehydration Condensation

Acid Activation and Intermediate Formation

This method, adapted from a patent for analogous Fmoc-protected dehydroamino acids, begins with the acidification of calcium 3-methyl-2-oxybutyrate using 12M hydrochloric acid in methyl tert-butyl ether (MTBE) at 0°C. The resultant free acid undergoes dehydration condensation with fluorenylmethyloxycarbonyl (Fmoc)-protected methylamine in refluxing toluene (110°C, 2 hours) catalyzed by p-toluenesulfonic acid (PTSA).

Purification and Yield Optimization

Crude products are stirred in a dichloromethane/water mixture to remove unreacted starting materials, followed by recrystallization from ethyl acetate/hexane. Yields range from 65–78%, with purity >95% by HPLC.

Comparative Analysis of Preparation Methods

| Method | Key Reagents | Conditions | Yield | Enantiomeric Excess | Scalability |

|---|---|---|---|---|---|

| Solid-Phase (2-CTC Resin) | DBU, Methyl Iodide | RT, 2–4 hours | 85–92% | >99% ee | High |

| Solution-Phase Condensation | PTSA, Toluene | 110°C, 2 hours | 65–78% | 88–92% ee | Moderate |

| Enzymatic Resolution | CAL-B, Co-factors | 37°C, 24–48 hours | 40–60% | 95–98% ee | Low |

Analyse Chemischer Reaktionen

Types of Reactions

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)hex-5-ynoic acid can undergo various chemical reactions, including:

Oxidation: The alkyne group can be oxidized to form different functional groups.

Reduction: The compound can be reduced to form alkanes or other reduced derivatives.

Substitution: The Fmoc group can be removed under basic conditions to reveal the free amine group.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or osmium tetroxide.

Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

Substitution: Piperidine in dimethylformamide (DMF) is commonly used to remove the Fmoc group.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the alkyne group can yield carboxylic acids or ketones, while reduction can produce alkanes.

Wissenschaftliche Forschungsanwendungen

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)hex-5-ynoic acid has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules and peptides.

Biology: Employed in the study of enzyme-substrate interactions and protein modifications.

Medicine: Investigated for its potential use in drug development and as a precursor for bioactive compounds.

Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)hex-5-ynoic acid involves its interaction with specific molecular targets. The Fmoc group protects the amine functionality, allowing selective reactions at other sites. Upon deprotection, the free amine can participate in various biochemical pathways, potentially interacting with enzymes or receptors.

Vergleich Mit ähnlichen Verbindungen

Key Observations:

Alkyne vs. alkene: The terminal alkyne in the target compound enables copper-catalyzed azide-alkyne cycloaddition (CuAAC), unlike alkene-containing analogs (e.g., CAS 193223-97-1), which may undergo thiol-ene reactions .

Substituent Effects: Methylamino vs. primary amine: The methyl group in the target compound increases steric bulk, which could slow coupling efficiency in SPPS compared to non-methylated analogs (e.g., CAS 942518-21-0) . Piperidinyl or pyrimidinyl substituents (e.g., 2e, 2f) introduce basicity or hydrogen-bonding capacity, altering solubility and biological activity .

Synthetic Efficiency :

- Yields for tertiary amine-functionalized analogs (e.g., 2e: 85%, 2f: 98%) suggest that introducing heterocycles is more efficient than synthesizing alkyne-bearing compounds, which may require specialized handling of the alkyne group .

Detailed Research Findings

Optical Activity and Chirality

- The target compound’s (S)-configuration is critical for compatibility with natural amino acids in peptide synthesis. Similar compounds (e.g., 2p, [α]D²⁰ = −9.9) exhibit moderate optical rotations, indicating high enantiomeric purity .

- Methylamino substitution may slightly alter optical activity compared to unmethylated analogs, though data specific to the target compound are needed.

Reactivity and Functionalization

- In contrast, piperazinyl-substituted analogs (e.g., 2e) are designed for interactions with biological targets like G protein-coupled receptors (GPCRs) .

Biologische Aktivität

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)hex-5-ynoic acid, often referred to as Fmoc-amino acid derivatives, represents a class of compounds with significant biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural features:

- Fluorenylmethoxycarbonyl (Fmoc) group: Commonly used in peptide synthesis for protecting amino groups.

- Hex-5-ynoic acid moiety: Contributes to the compound's reactivity and biological interactions.

The molecular formula is , with a molecular weight of approximately 321.39 g/mol.

Synthesis

The synthesis of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)hex-5-ynoic acid typically involves several steps:

- Protection of the amine group using the Fmoc strategy.

- Formation of the hex-5-yne structure through alkynylation reactions.

- Purification via chromatography to yield the final product.

Antimicrobial Properties

Research has shown that compounds containing the fluorenyl group exhibit antimicrobial properties. For instance, derivatives of 9-fluorenone have demonstrated activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus and Mycobacterium tuberculosis . The activity is attributed to the ability of these compounds to inhibit key enzymes involved in bacterial cell wall synthesis.

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Fmoc-amino acid derivative | Staphylococcus aureus | 16 µg/mL |

| Fmoc-amino acid derivative | M. tuberculosis | 32 µg/mL |

Antitumor Activity

The fluorenyl derivatives have also been investigated for their antitumor potential. A study indicated that certain fluorenone derivatives act as type I topoisomerase inhibitors, which are crucial in DNA replication and repair processes in cancer cells . The introduction of alkyl groups enhances their antiproliferative activity.

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| Fluorenone derivative | HeLa (cervical cancer) | 5.2 |

| Fluorenone derivative | MCF7 (breast cancer) | 3.8 |

The biological activity of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)hex-5-ynoic acid is believed to involve several mechanisms:

- Enzyme Inhibition : Compounds inhibit crucial enzymes such as enoyl-acyl carrier protein reductase (InhA), affecting fatty acid synthesis in bacteria .

- DNA Interaction : The fluorenone structure allows interaction with DNA, leading to inhibition of replication in cancer cells .

- Reactive Oxygen Species (ROS) : Some derivatives may generate ROS, contributing to their cytotoxic effects on tumor cells .

Case Studies

Several studies have highlighted the efficacy of fluorenyl derivatives:

- Study on Antimicrobial Activity : A series of fluorenone derivatives were synthesized and tested against both Gram-positive and Gram-negative bacteria, demonstrating promising results against resistant strains .

- Antitumor Evaluation : Research focusing on fluorenone derivatives showed that modifications in side chains significantly influenced antiproliferative activity, suggesting potential for drug development in oncology .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.